BMS-814580 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It falls under the category of chemokine receptor antagonists, specifically targeting the CCR2 receptor. This classification is significant because CCR2 antagonism has been linked to potential benefits in treating conditions characterized by chronic inflammation.
The synthesis of BMS-814580 involves several key steps, typically utilizing standard organic synthesis techniques. The process begins with the formation of an intermediate compound, which is then subjected to various chemical reactions to construct the final product.
The specific reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to enhance yield and purity.
BMS-814580 features a complex molecular structure that includes multiple rings and functional groups. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its pharmacological activity.
The three-dimensional conformation of BMS-814580 allows for specific interactions with the CCR2 receptor, which is critical for its function as an antagonist.
BMS-814580 undergoes several chemical reactions that are essential for its synthesis and potential metabolic pathways:
Understanding these reactions is crucial for predicting the behavior of BMS-814580 in vivo.
BMS-814580 acts primarily as a selective antagonist of the CCR2 receptor. The mechanism involves:
Research has indicated that such antagonism can lead to decreased disease progression in relevant animal models.
These properties are essential for formulation development and determining appropriate dosing regimens.
BMS-814580 has been investigated for various therapeutic applications:
BMS-814580 represents a significant advancement in the pharmacological targeting of melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of energy homeostasis and feeding behavior. This orally active small molecule emerged from rational drug design efforts to address the complex pathophysiology of obesity, a global health crisis affecting over 650 million adults worldwide. With its high receptor specificity and demonstrated efficacy in preclinical models, BMS-814580 offers a mechanistically distinct approach to weight management that differs fundamentally from appetite suppressants or nutrient absorption inhibitors [1] [4].
BMS-814580 (chemical name: 6‑(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2‑d]pyrimidin-4(3H)‑one) functions as a potent competitive antagonist of MCHR1, exhibiting sub-nanomolar binding affinity across preclinical species. Its molecular structure (C₂₄H₁₉ClF₂N₂O₄S; MW: 504.93 g/mol) features a thienopyrimidinone scaffold optimized for receptor engagement and metabolic stability [4] [9].
Table 1: Binding Affinity Profile of BMS-814580 Across Species
Species | Ki (nM) | Receptor Type | Experimental System |
---|---|---|---|
Human | 16.9-17 | MCHR1 | Radioligand binding |
Cynomolgus monkey | 4.9 | MCHR1 | Functional antagonism |
Rat | 11.5 | MCHR1 | Radioligand binding |
The compound demonstrates exceptional selectivity for MCHR1 over the closely related MCHR2 subtype, showing no activity against MCHR2 at concentrations up to 10 μM in FLIPR-based functional assays. This specificity is pharmacologically significant given the distinct physiological roles of these receptor subtypes in energy regulation. BMS-814580 functions as a functional antagonist with a measured Kb of 117 nM against human MCHR1, effectively inhibiting MCH-induced intracellular calcium mobilization. The compound exhibits modest off-target activity at ion channels, with 43% inhibition of hERG, 21% inhibition of sodium channels, and 15% inhibition of L-type calcium channels at 10 μM concentrations [1] [4].
The pharmacokinetic profile reveals favorable brain penetration, with brain-to-plasma ratios exceeding 2.5:1 in rat studies following oral administration. This central nervous system exposure is crucial for engaging MCHR1 expressed in hypothalamic feeding centers. Liver microsome stability studies indicate species-dependent metabolic profiles, with 90%, 95%, and 100% compound remaining after 10 minutes in human, rat, and mouse microsomes, respectively, suggesting moderate to high metabolic stability [1].
BMS-814580 emerged from Bristol Myers Squibb's integrated discovery pipeline targeting metabolic disorders, representing the culmination of extensive structure-activity relationship (SAR) studies. Researchers at BMS facilities in Lawrenceville, New Jersey, and Cambridge, Massachusetts, systematically optimized the thienopyrimidinone scaffold to enhance receptor affinity while addressing early pharmacokinetic limitations [8].
The discovery program employed rational medicinal chemistry approaches to overcome challenges associated with earlier MCHR1 antagonists, particularly poor oral bioavailability and insufficient CNS penetration. Key structural innovations included:
The program implemented a prodrug strategy to enhance oral absorption, developing the phosphate ester derivative that demonstrated significantly improved bioavailability in rat models. Pharmacokinetic studies in Sprague-Dawley rats established that the phosphate prodrug exhibited substantially higher exposure (AUC 107 μM•h) compared to the parent compound when administered orally at 10 mg/kg, achieving maximal plasma concentrations (Cmax) of 4.0 μM within 6 hours (Tmax) [1].
This research was formally documented in the landmark 2016 publication in the Journal of Medicinal Chemistry, where Ahmad et al. detailed the comprehensive anti-obesity properties and optimization pathway leading to BMS-814580. The publication highlighted the compound's 28-day efficacy study in diet-induced obese rats, establishing its therapeutic potential and positioning it as a clinical candidate [4].
Table 2: Key Pharmacokinetic Parameters of BMS-814580 Phosphate Prodrug in Rats
Parameter | Intravenous (1 mg/kg) | Oral Phosphate Prodrug (10 mg/kg) |
---|---|---|
Cmax (μM) | 11.5 | 4.0 |
Tmax (h) | - | 6.7 |
AUC0-∞ (μM•h) | >24 | 107 |
T½ (h) | 0.9 | - |
CL (mL/min/kg) | 4.1 | - |
Vss (L/kg) | - | 54 |
F (%) | - | Calculated relative to IV dose |
BMS-814580 addresses critical unmet medical needs in obesity management, particularly the limitations of current pharmacotherapies regarding efficacy magnitude, side effect profiles, and weight rebound after discontinuation. Its mechanism centers on disrupting the MCH signaling pathway, which physiologically promotes positive energy balance through increased food intake and reduced energy expenditure [1] [4].
In preclinical models, BMS-814580 demonstrated dose-dependent anti-obesity effects:
The central mechanism of action was confirmed through neuropharmacological assessments showing that BMS-814580 crosses the blood-brain barrier and engages hypothalamic MCHR1 receptors. Four-day pharmacodynamic studies in rats demonstrated a 6.4% body weight reduction at 10 mg/kg, with concomitant high brain concentrations (7,955 nM) measured 20 hours post-dose, supporting sustained central target engagement [1].
Table 3: Anti-Obesity Efficacy of BMS-814580 in Preclinical Models
Study Parameter | Dose (mg/kg) | Duration | Key Outcome |
---|---|---|---|
Diet-induced obese rat model | 0.03-3 | 28 days | Dose-dependent body weight reduction |
Sprague-Dawley rats | 10 | 4 days | 6.4% weight loss with 7,955 nM brain concentration |
Brain penetration study | 10 | Single dose | Brain:plasma ratio >2.5:1 at 8 hours |
BMS-814580 represents a mechanistically distinct approach to obesity treatment compared to currently approved therapies that primarily target peripheral nutrient absorption or incretin pathways. Its development is particularly significant for patients with obesity phenotypes characterized by hyperactive MCH signaling, potentially offering personalized therapeutic strategies. The compound's ability to produce weight loss without observed biliary lesions in preclinical toxicology studies addressed a key limitation of earlier MCHR1 antagonists, positioning it as a viable clinical candidate [1] [4].
The therapeutic rationale for MCHR1 antagonism extends beyond calorie restriction, as emerging evidence suggests MCH signaling modulates multiple metabolic processes including glucose homeostasis, lipid metabolism, and energy partitioning. This multi-faceted mechanism positions BMS-814580 as a potential foundation for combination therapies with agents possessing complementary mechanisms, such as incretin mimetics or amylin analogs [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7